9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)-
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Overview
Description
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- is a chemical compound with the molecular formula C16H12Cl2N2O2. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
The synthesis of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- typically involves the reaction of 9,10-anthraquinone with chlorinating agents to introduce chlorine atoms at the 2 and 3 positions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, to create a variety of derivatives
Scientific Research Applications
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- involves its interaction with biological macromolecules. In medicinal applications, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This disruption can lead to cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A chemotherapeutic agent with a similar structure but different substituents, leading to distinct biological activities.
Ametantrone: Another anthraquinone derivative used in cancer treatment, differing in the position and type of substituents.
1,8-Dichloro-9,10-anthraquinone: A compound with chlorine atoms at different positions, affecting its chemical reactivity and applications. The uniqueness of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72918-26-4 |
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Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,3-dichloro-1,4-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-19-13-9-10(14(20-2)12(18)11(13)17)16(22)8-6-4-3-5-7(8)15(9)21/h3-6,19-20H,1-2H3 |
InChI Key |
HBXFQISVGNEFQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC)Cl)Cl |
Origin of Product |
United States |
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